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Compound of Interest

Compound Name: 3"-Nitropropiophenone

Cat. No.: B093426

For researchers, scientists, and drug development professionals, understanding the nuanced
differences in reactivity between positional isomers is critical for reaction design and
optimization. This guide provides a comparative analysis of 3'-Nitropropiophenone and 4'-
Nitropropiophenone, focusing on their structural properties and theoretical reactivity. While
direct comparative experimental studies with quantitative data on the reactivity of these two
specific isomers are not readily available in the reviewed literature, this guide offers a
qualitative comparison based on established principles of organic chemistry.

Introduction to 3'-Nitropropiophenone and 4'-
Nitropropiophenone

3'-Nitropropiophenone and 4'-Nitropropiophenone are substituted aromatic ketones with the
chemical formula CoHsNOs.[1] Both compounds feature a propiophenone core with a nitro
group (NO2) attached to the phenyl ring at the meta (3') and para (4') positions, respectively.
This difference in the position of the electron-withdrawing nitro group is the primary determinant
of their differential chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties for 3'-Nitropropiophenone and its
analogue, 4'-Nitroacetophenone (as a proxy for 4'-Nitropropiophenone due to limited data on
the latter), is presented below.
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4'-Nitroacetophenone
Property 3'-Nitropropiophenone (analogue for 4'-
Nitropropiophenone)

CAS Number 17408-16-1[1] 100-19-6[2]

Molecular Weight 179.17 g/mol [1] 165.15 g/mol [2]

] ) Yellowish crystal or crystalline
Appearance Information not available

powder[2]
Melting Point 98-101 °C[3] 75-78 °C
Boiling Point 254.5 °C at 760 mmHg|3] Information not available
Solubility Information not available insoluble In water; soluble in

ethanol, ether, and benzene.

Theoretical Reactivity Comparison

The reactivity of these isomers can be analyzed from the perspective of the two main reactive
sites: the aromatic ring and the carbonyl group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its
powerful electron-withdrawing nature through both inductive and resonance effects. This
deactivation reduces the electron density of the aromatic ring, making it less susceptible to
attack by electrophiles.

o 3'-Nitropropiophenone: The nitro group at the meta position deactivates the ring. The
propiophenone group is also deactivating and meta-directing. Therefore, electrophilic
substitution on 3'-nitropropiophenone is expected to be slow and occur at the positions
meta to both existing groups.

o 4'-Nitropropiophenone: With the nitro group in the para position, the ring is also strongly
deactivated. Electrophilic attack is expected to occur at the positions meta to the nitro group.
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Expected Reactivity Order: Both isomers are significantly less reactive than unsubstituted
propiophenone. A definitive prediction of the relative reactivity between the two isomers without
experimental data is difficult. However, based on the combined deactivating effects of the nitro
and acyl groups, both are expected to undergo electrophilic aromatic substitution under harsh
conditions.
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Caption: Deactivation of the aromatic ring towards electrophilic substitution.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of the propiophenone moiety is susceptible to nucleophilic attack. The
presence of the electron-withdrawing nitro group influences the electrophilicity of the carbonyl
carbon.

o 4'-Nitropropiophenone: The nitro group at the para position can withdraw electron density
from the carbonyl group via resonance. This effect increases the partial positive charge on
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the carbonyl carbon, making it more electrophilic and thus more reactive towards

nucleophiles.

» 3'-Nitropropiophenone: The nitro group at the meta position can only exert an electron-

withdrawing inductive effect on the carbonyl group. This effect is generally weaker than the

resonance effect from the para position.

Expected Reactivity Order: 4'-Nitropropiophenone is expected

to be more reactive towards

nucleophiles at the carbonyl carbon than 3'-Nitropropiophenone.
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Caption: Relative reactivity towards nucleophilic addition at the carbonyl group.

Reactions at the a-Carbon (e.g., Halogenation)

Reactions at the a-carbon of a ketone, such as acid-catalyzed

halogenation, proceed through

an enol or enolate intermediate. The rate of this reaction is often dependent on the rate of
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enolization. The electron-withdrawing nitro group can influence the acidity of the a-protons.

» 4'-Nitropropiophenone: The strong electron-withdrawing effect of the para-nitro group,
transmitted through resonance, can increase the acidity of the a-protons, potentially leading
to a faster rate of enolization and subsequent reaction at the a-carbon.

» 3'-Nitropropiophenone: The meta-nitro group has a weaker inductive effect on the a-
protons compared to the resonance effect of the para-nitro group.

Expected Reactivity Order: 4'-Nitropropiophenone is expected to undergo reactions at the a-
carbon, such as a-halogenation, more readily than 3'-Nitropropiophenone.
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Caption: General workflow for a-halogenation of ketones.

Conclusion

In the absence of direct comparative experimental data, the predicted reactivity of 3'-
Nitropropiophenone and 4'-Nitropropiophenone is based on the electronic effects of the nitro
group's position. 4'-Nitropropiophenone is anticipated to be more reactive towards nucleophilic
addition at the carbonyl group and in reactions involving the a-carbon due to the stronger
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resonance-based electron-withdrawing effect of the para-nitro group. Conversely, both isomers
are expected to be highly deactivated towards electrophilic aromatic substitution.

It is imperative for researchers to conduct direct comparative studies under identical conditions
to quantify these reactivity differences and to develop optimized synthetic protocols. This guide
serves as a theoretical framework to inform such experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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